![molecular formula C14H17FN4O2 B5299971 N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide](/img/structure/B5299971.png)
N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide
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Overview
Description
N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries.
Mechanism of Action
The mechanism of action of N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid beta peptides. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division, as well as the activity of beta-secretase, which is responsible for the formation of amyloid beta peptides.
Biochemical and physiological effects:
This compound has been found to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, it has also been found to inhibit the formation of amyloid beta peptides, which are responsible for the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide in lab experiments include its potent anticancer and anti-Alzheimer's disease activity, as well as its relatively low toxicity. However, its limitations include the need for further studies to determine its efficacy and safety in humans, as well as the need for more efficient synthesis methods.
Future Directions
For the study of N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide include the development of more efficient synthesis methods, the determination of its efficacy and safety in humans, and the exploration of its potential applications in other diseases and conditions. Furthermore, the development of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with enhanced therapeutic potential.
Synthesis Methods
The synthesis method of N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide involves the reaction between 2-fluorobenzylamine and 3-(2-acetoxyethyl)-1,2,4-oxadiazole in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain this compound.
Scientific Research Applications
N-[2-({[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]acetamide has been extensively studied for its potential applications in the medical and pharmaceutical industries. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Furthermore, it has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid beta peptides, which are responsible for the development of Alzheimer's disease.
properties
IUPAC Name |
N-[2-[[3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methylamino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2/c1-10(20)17-7-6-16-9-14-18-13(19-21-14)8-11-4-2-3-5-12(11)15/h2-5,16H,6-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDALTLGGYILAHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNCC1=NC(=NO1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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